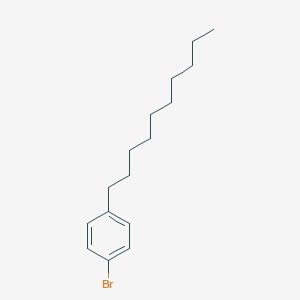

1-Bromo-4-decylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated benzene derivatives, such as 1-Bromo-2,4-dinitrobenzene, involves nitration in water from bromobenzene, achieving high yields and purity, characterized by IR and NMR spectrometry (Xuan et al., 2010). Similarly, 1-Bromo-4-decylbenzene might be synthesized through halogenation of a decyl-substituted benzene precursor, applying principles of electrophilic aromatic substitution.

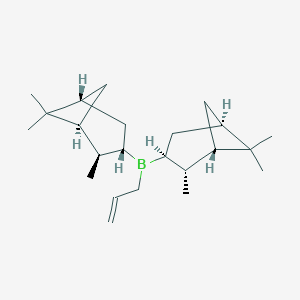

Molecular Structure Analysis

The crystal structure of brominated benzene compounds, such as 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene, has been determined, revealing interactions and the solid-state arrangement influenced by bromine atoms (Arockia Samy & Alexander, 2012). These findings suggest the significance of halogen atoms in affecting the molecular geometry and intermolecular interactions of brominated aromatic compounds, including 1-Bromo-4-decylbenzene.

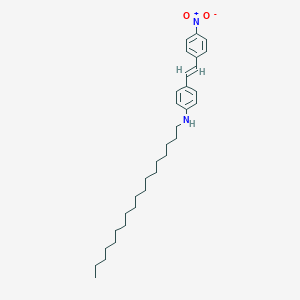

Chemical Reactions and Properties

Reactions of brominated benzene derivatives with organolithium compounds demonstrate the influence of solvent on lithium-bromine exchange, providing insights into the reactivity of bromo-substituted benzenes (Bailey et al., 2006). Such reactions highlight the potential of 1-Bromo-4-decylbenzene to undergo metal-halogen exchange reactions, facilitating the synthesis of various organometallic compounds.

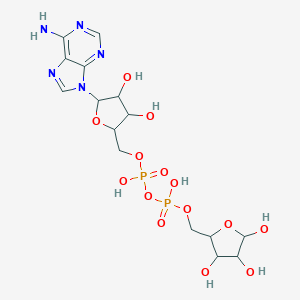

Physical Properties Analysis

The electrochemical reduction of brominated benzene derivatives, such as 1-bromo-4-nitrobenzene, at zinc electrodes in an ionic liquid, demonstrates the formation of arylzinc products, indicative of the compound's reactivity and potential for generating functionalized arylzinc species (Ernst et al., 2014). This property may extend to 1-Bromo-4-decylbenzene, suggesting its utility in organic synthesis and material science applications.

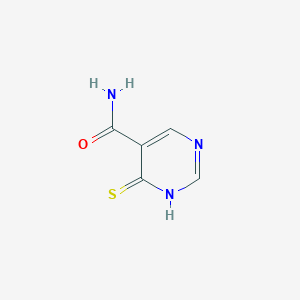

Chemical Properties Analysis

The investigation into the structures and interactions of bromo- and bromomethyl-substituted benzenes sheds light on the role of bromine in mediating intermolecular interactions, including hydrogen bonding and halogen bonding (Jones et al., 2012). These interactions are crucial for understanding the chemical behavior of brominated aromatic compounds in various environments and applications.

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-4-decylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTGVSCSSDYINB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548534 |

Source

|

| Record name | 1-Bromo-4-decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-decylbenzene | |

CAS RN |

106418-67-1 |

Source

|

| Record name | 1-Bromo-4-decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)

![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)